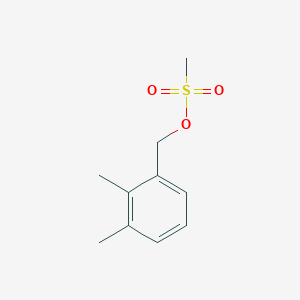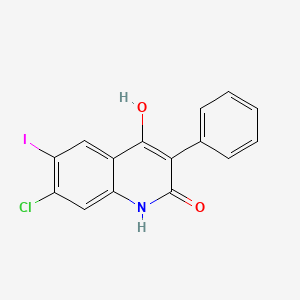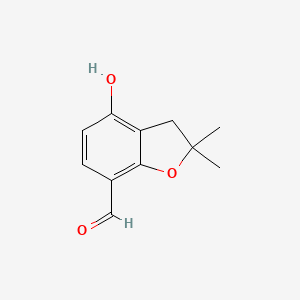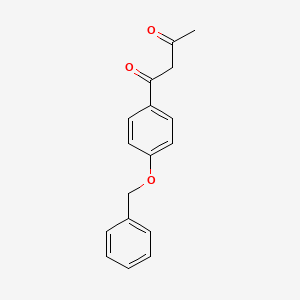
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that combines a benzofuran moiety with a tetrahydropyridine ring. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Lewis acid-catalyzed cycloaddition of in situ generated o-quinone methides and isocyanides, which provides high yields under mild conditions . Another approach involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of metal catalysts, such as palladium or ruthenium, to facilitate cyclization reactions. The choice of reagents and conditions is optimized to minimize side reactions and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce fully saturated tetrahydropyridine derivatives.
Applications De Recherche Scientifique
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(8-Bromo-2,3,6,7-tetrahydrofuro 2,3-fbenzofuran-4-yl)ethanamine : Known for its psychoactive properties .
- Benzofuran-based pyrazoline-thiazoles : Studied for their antimicrobial activities .
- Demethoxy-egonol : Used in the treatment of asthma and rheumatism .
Uniqueness
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is unique due to its combined benzofuran and tetrahydropyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other benzofuran derivatives.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-(1-benzofuran-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H13NO/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-4,6,9,14H,5,7-8H2 |
Clé InChI |
MZWKSUYJJDRWOU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1C2=C3C=COC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)





![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
